Hydroxy Darunavir

Descripción general

Descripción

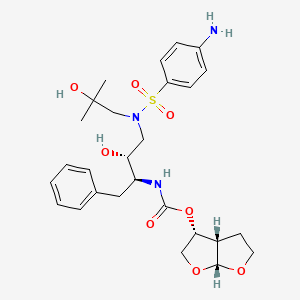

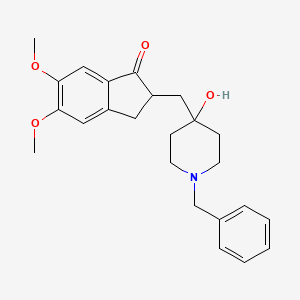

Hidroxi Darunavir es un derivado de Darunavir, un medicamento antirretroviral utilizado para tratar y prevenir el VIH/SIDA. Darunavir es un inhibidor de la proteasa que funciona bloqueando la enzima proteasa del VIH, esencial para la replicación del virus. Hidroxi Darunavir conserva la estructura central de Darunavir pero incluye un grupo hidroxilo, que puede influir en sus propiedades farmacológicas.

Mecanismo De Acción

Hidroxi Darunavir ejerce sus efectos uniéndose al sitio activo de la enzima proteasa del VIH-1, inhibiendo su actividad. Esto evita la escisión de los precursores poliproteínicos Gag-Pol virales en proteínas funcionales individuales requeridas para la formación de partículas virales infecciosas . El grupo hidroxilo en Hidroxi Darunavir puede mejorar su afinidad de unión y especificidad para la enzima proteasa.

Análisis Bioquímico

Biochemical Properties

Hydroxy Darunavir interacts with several enzymes and proteins. It primarily inhibits and is metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The interaction between this compound and these enzymes is crucial for its role in the treatment of HIV-1 infection .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication . This inhibition significantly decreases viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds . It was developed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound change. It has been found to be stable and does not degrade significantly . Long-term effects on cellular function observed in in vitro or in vivo studies include a decrease in viral load and an increase in CD4 cell counts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models Threshold effects observed in these studies include a decrease in viral load at lower dosages

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It undergoes oxidative metabolism, mainly by carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It appears to involve an active transport process and has been shown to be a substrate of P-glycoprotein . This influences its localization or accumulation within the cells.

Métodos De Preparación

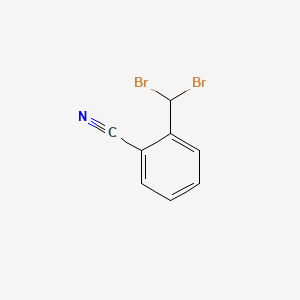

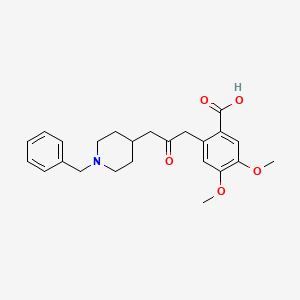

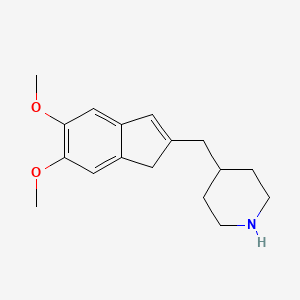

Rutas sintéticas y condiciones de reacción

La síntesis de Hidroxi Darunavir implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Una ruta común involucra la reacción de 4-amino-N-(2R, 3S) (3-amino-2-hidroxi-4-fenilbutil)-N-isobutil-bencenosulfonamida con éster (3R,3aS,6aR)-hexahidrofuro[2,3-b]furano-3-ilo en presencia de trietilamina. Esta reacción generalmente ocurre en condiciones suaves y produce Hidroxi Darunavir con alta pureza .

Métodos de producción industrial

La producción industrial de Hidroxi Darunavir a menudo involucra el uso de portadores mesoporosos y polímeros solubles en agua para mejorar la solubilidad y la biodisponibilidad. Se emplean técnicas como la extrusión en caliente y la secado por pulverización para producir dispersiones sólidas amorfas, que luego se formulan en tabletas .

Análisis De Reacciones Químicas

Tipos de reacciones

Hidroxi Darunavir experimenta varias reacciones químicas, que incluyen:

Oxidación: Hidroxi Darunavir puede oxidarse para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertir cetonas o aldehídos de nuevo a grupos hidroxilo.

Sustitución: Las reacciones de sustitución nucleofílica pueden reemplazar grupos funcionales con otros sustituyentes.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) e hidruro de aluminio y litio (LiAlH4) se utilizan con frecuencia.

Sustitución: Reactivos como hidróxido de sodio (NaOH) y ácido clorhídrico (HCl) se utilizan en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de Hidroxi Darunavir puede producir cetonas o aldehídos, mientras que la reducción puede regenerar el grupo hidroxilo.

Aplicaciones Científicas De Investigación

Hidroxi Darunavir tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología: Investigado por sus posibles efectos en diversas vías biológicas y sus interacciones con proteínas.

Medicina: Explorado como un posible agente terapéutico para el VIH/SIDA y otras infecciones virales.

Industria: Utilizado en el desarrollo de formulaciones farmacéuticas para mejorar la solubilidad y la biodisponibilidad de los fármacos.

Comparación Con Compuestos Similares

Hidroxi Darunavir se puede comparar con otros inhibidores de la proteasa como:

Ritonavir: Otro inhibidor de la proteasa utilizado en combinación con otros antirretrovirales. Hidroxi Darunavir puede ofrecer una mejor afinidad de unión y una resistencia reducida.

Lopinavir: A menudo se utiliza en combinación con Ritonavir. El grupo hidroxilo único de Hidroxi Darunavir puede proporcionar propiedades farmacocinéticas distintas.

Atazanavir: Conocido por su régimen de dosificación una vez al día. Hidroxi Darunavir puede ofrecer ventajas en términos de solubilidad y biodisponibilidad.

Conclusión

Hidroxi Darunavir es un compuesto prometedor con aplicaciones potenciales en el tratamiento del VIH/SIDA y otras infecciones virales. Su estructura química y propiedades únicas lo convierten en un tema valioso para la investigación científica y el desarrollo farmacéutico.

Propiedades

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXCRIIMIUNTCF-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857750 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1809154-88-8, 1130635-75-4 | |

| Record name | R-426857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy darunavir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

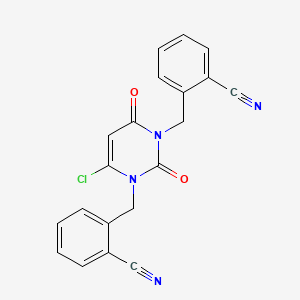

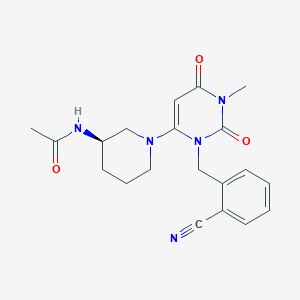

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

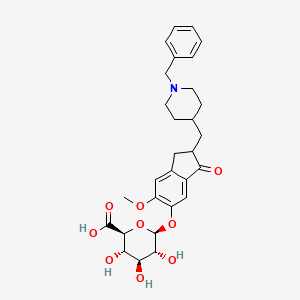

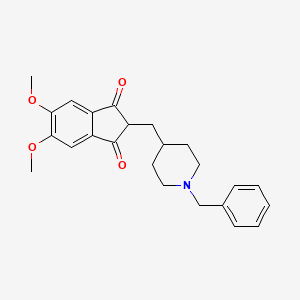

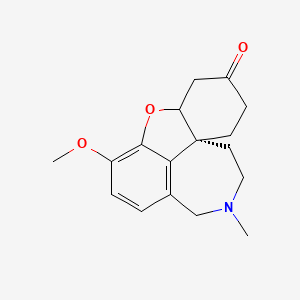

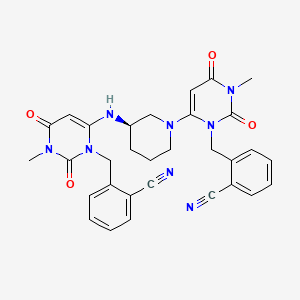

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride](/img/structure/B600813.png)

![(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one](/img/new.no-structure.jpg)